molecular formula C10H12O4 B14341939 2,4,6-Cycloheptatrien-1-one, 2,3,7-trimethoxy- CAS No. 103323-14-4

2,4,6-Cycloheptatrien-1-one, 2,3,7-trimethoxy-

Cat. No.: B14341939
CAS No.: 103323-14-4
M. Wt: 196.20 g/mol
InChI Key: SHXBVUNQQKGHPO-UHFFFAOYSA-N
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Description

2,4,6-Cycloheptatrien-1-one, 2,3,7-trimethoxy- is an organic compound that belongs to the class of non-benzenoid aromatic compounds. It consists of a seven-membered carbon ring with three conjugated alkene groups and a ketone group. This compound is a derivative of tropone, which is known for its unique aromatic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Cycloheptatrien-1-one, 2,3,7-trimethoxy- can be achieved through several methods. One common method involves the oxidation of cycloheptatriene using selenium dioxide. Another method includes the indirect synthesis from tropinone by a Hofmann elimination followed by bromination .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions using selenium dioxide or other oxidizing agents. The reaction conditions are carefully controlled to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Cycloheptatrien-1-one, 2,3,7-trimethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or halogenated versions, depending on the specific reagents and conditions used .

Scientific Research Applications

2,4,6-Cycloheptatrien-1-one, 2,3,7-trimethoxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Cycloheptatrien-1-one, 2,3,7-trimethoxy- involves its interaction with molecular targets through its aromatic ring and functional groups. The compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The specific pathways and targets depend on the context of its use and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

    Tropone: The parent compound with a similar structure but without the methoxy groups.

    Tropolone: A derivative with an additional hydroxyl group.

    β-Thujaplicin:

Uniqueness

These groups can participate in various substitution reactions, making the compound versatile for synthetic and industrial purposes .

Properties

CAS No.

103323-14-4

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

2,3,7-trimethoxycyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C10H12O4/c1-12-7-5-4-6-8(13-2)10(14-3)9(7)11/h4-6H,1-3H3

InChI Key

SHXBVUNQQKGHPO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)C(=CC=C1)OC)OC

Origin of Product

United States

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